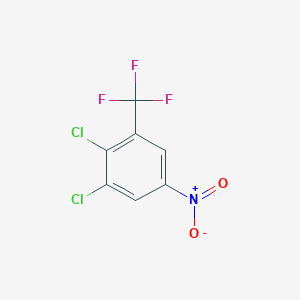

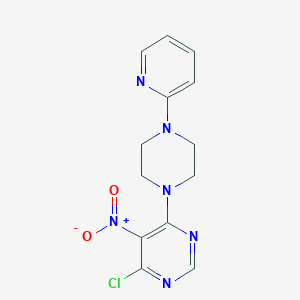

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

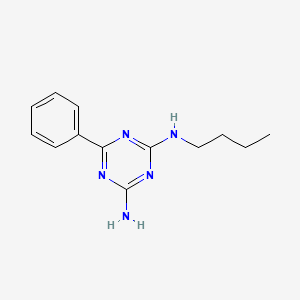

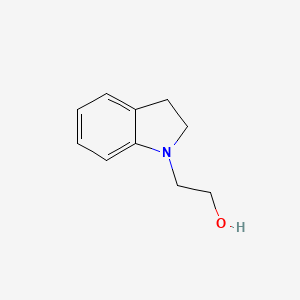

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine, also known as CNPP, is an organic compound that consists of a pyrimidine ring attached to a pyridine ring via a piperazine linker. It has a molecular weight of 320.74 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13ClN6O2/c14-12-11 (20 (21)22)13 (17-9-16-12)19-7-5-18 (6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine are not detailed in the search results, it’s known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 320.74 g/mol . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Medicinal Chemistry: Antifibrotic Drug Development

In medicinal chemistry, this compound’s derivatives have been studied for their potential as antifibrotic agents . These derivatives can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, suggesting a promising avenue for developing novel antifibrotic drugs.

Pharmacology: Antimicrobial and Antitubercular Agents

The pyrimidine core, present in the compound, is a key feature in many pharmacologically active molecules. Derivatives of this compound have shown antimicrobial potential and have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis, indicating its significance in pharmacological research .

Agriculture: Pesticide and Herbicide Chemistry

While specific applications in agriculture for this compound are not directly cited, the chemical structure suggests potential use in the synthesis of pesticides and herbicides. Pyrimidine derivatives are known to possess antimicrobial properties, which could be leveraged in developing new agricultural chemicals .

Material Science: Synthesis of Novel Heterocyclic Compounds

The compound is a building block in the synthesis of novel heterocyclic compounds with potential biological activities. Its derivatives could be used to create new materials with specific biochemical properties, such as enhanced durability or targeted biological interactions .

Environmental Science: Eco-Friendly Synthesis Processes

In environmental science, the focus is on developing eco-friendly synthesis processes for various chemicals. The compound could be used in green chemistry applications, where its derivatives are synthesized using environmentally benign methods .

Biochemistry: Enzyme Inhibition Studies

Biochemically, the compound could be used in studies related to enzyme inhibition. Its structure allows for interaction with various enzymes, potentially leading to the development of new biochemical tools or therapeutic agents .

Analytical Chemistry: Derivatization Reagent

This compound has potential applications as a derivatization reagent for carboxyl groups on peptides during spectrophotometric analysis. This could be particularly useful in the field of proteomics and peptide research .

Chemical Biology: Drug Discovery

In chemical biology, the compound’s derivatives could be used in drug discovery platforms to identify new drug candidates with specific biological activities. The pyrimidine core is a privileged structure in medicinal chemistry, often leading to compounds with diverse pharmaceutical activities .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

It’s known that similar compounds can interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

properties

IUPAC Name |

4-chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN6O2/c14-12-11(20(21)22)13(17-9-16-12)19-7-5-18(6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRDHYAHQFPAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=C(C(=NC=N3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)